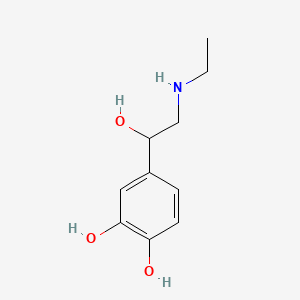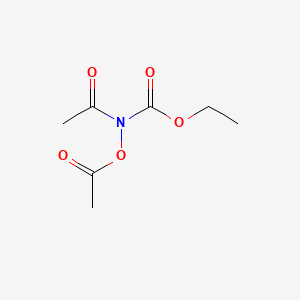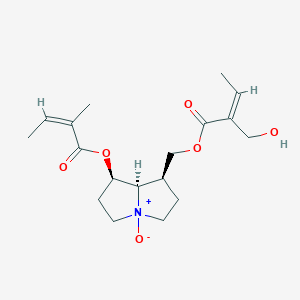
Sarracine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sarracine N-oxide can be synthesized through the oxidation of its parent compound, Sarracine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids like m-chloroperbenzoic acid (m-CPBA) . The reaction is carried out under mild conditions, often at room temperature, to ensure the stability of the N-oxide product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors, which offer better control over reaction conditions and higher yields compared to batch reactors . The use of catalysts, such as rhenium-based catalysts, can further enhance the efficiency of the oxidation process .
Analyse Chemischer Reaktionen
Types of Reactions
Sarracine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium perborate in acetic acid.
Reduction: Sodium borohydride and other mild reducing agents.
Substitution: Various nucleophiles can be used to replace the N-oxide group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include more complex N-oxide derivatives, reduced forms of Sarracine, and substituted pyrrolizidine alkaloids .
Wissenschaftliche Forschungsanwendungen
Sarracine N-oxide has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Sarracine N-oxide involves its interaction with cellular targets and pathways. The N-oxide group is known for its redox reactivity, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cells . This oxidative stress can induce apoptosis in cancer cells, making this compound a potential anticancer agent . Additionally, the compound’s ability to form strong hydrogen bonds and its polar nature contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Sarracine N-oxide can be compared with other similar pyrrolizidine alkaloids, such as:
Punctanecine: (CAS#145204-91-7)
Sarracine: (CAS#2492-09-3)
Neosarracine: (CAS#136173-26-7)
Racemodine: (CAS#147554-28-7)
Neosarranicine: (CAS#136173-27-8)
Sarranicine: (CAS#136173-25-6)
Scorpioidine: (CAS#80405-18-1)
7-Acetylscorpioidine: (CAS#80405-17-0)
Anadoline N-oxide: (CAS#28513-29-3)
These compounds share structural similarities with this compound but differ in their functional groups and physicochemical properties.
Eigenschaften
Molekularformel |
C18H27NO6 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
[(1S,7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C18H27NO6/c1-4-12(3)17(21)25-15-7-9-19(23)8-6-14(16(15)19)11-24-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4-,13-5-/t14-,15-,16-,19?/m1/s1 |
InChI-Schlüssel |
MUIDVKVQYZTVRF-SSUMPPNJSA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1[C@H](CC2)COC(=O)/C(=C\C)/CO)[O-] |
Kanonische SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)C(=CC)CO)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


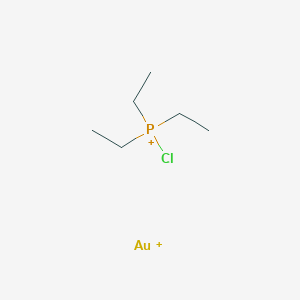

![[(Propane-1-sulfonyl)methyl]benzene](/img/structure/B14752050.png)
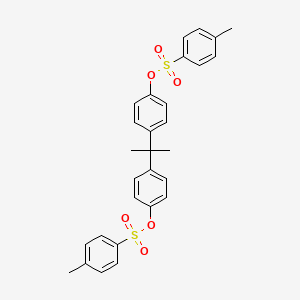
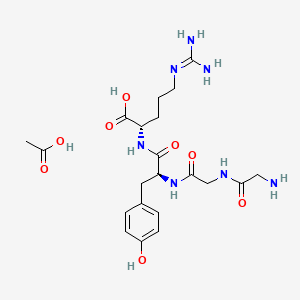
![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
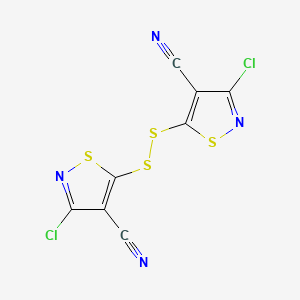
![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)
